
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid is a useful research compound. Its molecular formula is C17H28N4O5 and its molecular weight is 368.434. The purity is usually 95%.
BenchChem offers high-quality N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Modification of Peptides
The compound N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-N-pentyl-succinamic acid, due to its structural complexity, finds potential application in the chemical modification of peptides. This includes the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. Such modifications are crucial for developing peptides with enhanced stability, bioavailability, and therapeutic potential. The method allows for the introduction of alkyl groups to the peptide backbone under mildly basic conditions, yielding products with significant selectivity and in excellent yields. The process is adaptable to Michael acceptors, demonstrating the compound's utility in synthesizing peptides with alkylated aminomalonic acid residues, a structural analog of aspartic acid (Matt & Seebach, 1998).
Synthesis of Polyamides
Research has also explored the synthesis of polyamides incorporating the compound as a precursor. The reaction with dimethyl methylenesuccinate followed by hydrolysis yields dicarboxylic acids which are further converted into active esters. These esters are then polycondensed with diamines to form polyamides. This process is notable for producing polyamides with molecular weights in the range of about 1000–5000, some of which are water-soluble. Such materials have potential applications in biotechnology and materials science due to their unique structural features and solubility properties (Hattori & Kinoshita, 1979).
Development of Antibacterial and Insecticidal Agents
The compound has been used as a precursor for developing novel heterocyclic compounds with potential antibacterial and insecticidal activities. By undergoing cyclocondensation reactions under microwave irradiation, it forms pyrimidine-linked pyrazole heterocyclics. These compounds have shown promising results in preliminary screenings against selected microorganisms and pests, indicating their potential as leads for the development of new antibacterial and insecticidal agents (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives have been studied for their ability to form hydrogen-bonded supramolecular assemblies. This includes the synthesis of novel crown-containing supramolecular structures where the pyrimidine functionality acts as a key building block. These structures, which can form 2D and 3D networks through extensive hydrogen bonding, highlight the versatility of pyrimidine derivatives in constructing complex molecular architectures with potential applications in molecular recognition, catalysis, and materials science (Fonari et al., 2004).
Propriétés
IUPAC Name |
4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-pentylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5/c1-3-5-7-11-20(12(22)8-9-13(23)24)14-15(18)21(10-6-4-2)17(26)19-16(14)25/h3-11,18H2,1-2H3,(H,23,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLSRLSUCZBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C1=C(N(C(=O)NC1=O)CCCC)N)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

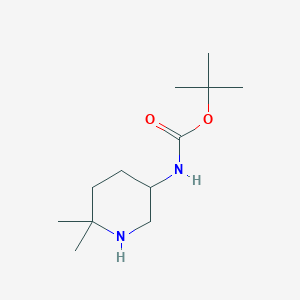
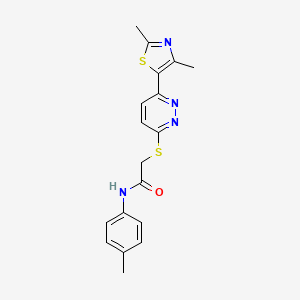

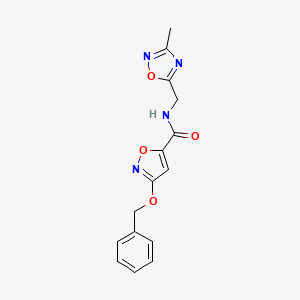
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
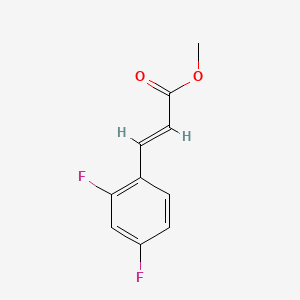
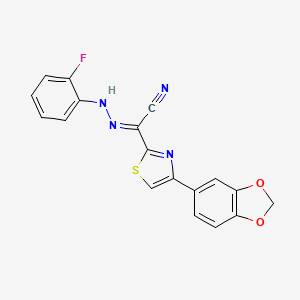
![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)
![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)